molecular formula C7H9KN2O3 B2696604 Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate CAS No. 2095409-72-4

Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2696604
CAS No.: 2095409-72-4
M. Wt: 208.258
InChI Key: NJIYYKKBIGBYOT-UHFFFAOYSA-M
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Description

Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions generally include a temperature range of 40-45°C and a reaction time of 1-2 hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient crystallization techniques to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding alcohol derivative.

    Substitution: The major products are the substituted pyrazole derivatives.

Scientific Research Applications

Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 1-(2-methoxyethyl)-1H-imidazole-4-carboxylate
  • Potassium 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate
  • Potassium 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate

Uniqueness

Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

potassium;1-(2-methoxyethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3.K/c1-12-3-2-9-5-6(4-8-9)7(10)11;/h4-5H,2-3H2,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIYYKKBIGBYOT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9KN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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